molecular formula C9H14O B13323239 1-Cyclopropylcyclopentane-1-carbaldehyde

1-Cyclopropylcyclopentane-1-carbaldehyde

Cat. No.: B13323239
M. Wt: 138.21 g/mol
InChI Key: HFZOEJAWFDTGFX-UHFFFAOYSA-N
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Description

1-Cyclopropylcyclopentane-1-carbaldehyde is an organic compound characterized by a cyclopropyl group attached to a cyclopentane ring, with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropylcyclopentane-1-carbaldehyde typically involves the cyclopropanation of cyclopentane derivatives. One common method is the reaction of cyclopentane with diazomethane or other carbene precursors under controlled conditions to form the cyclopropyl group. The aldehyde group can then be introduced through oxidation reactions using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions followed by selective oxidation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The cyclopropyl group can participate in substitution reactions, particularly under acidic or basic conditions, leading to ring-opening or rearrangement products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acidic or basic catalysts.

Major Products:

    Oxidation: 1-Cyclopropylcyclopentane-1-carboxylic acid.

    Reduction: 1-Cyclopropylcyclopentane-1-methanol.

    Substitution: Various ring-opened or rearranged products depending on the reaction conditions.

Scientific Research Applications

1-Cyclopropylcyclopentane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of cyclopropyl-containing compounds.

    Biology: Investigated for its potential biological activity and as a probe in studying enzyme-catalyzed reactions involving aldehydes.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique structural properties

Mechanism of Action

The mechanism of action of 1-Cyclopropylcyclopentane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to the formation of Schiff bases or other adducts. This reactivity is crucial in its role as a chemical probe or intermediate in synthetic pathways .

Comparison with Similar Compounds

    Cyclopropylcyclopentane: Lacks the aldehyde functional group but shares the cyclopropyl and cyclopentane rings.

    Cyclopentane-1-carbaldehyde: Contains the cyclopentane ring and aldehyde group but lacks the cyclopropyl group.

    Cyclopropylmethanol: Contains the cyclopropyl group and a hydroxyl group instead of the aldehyde.

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

1-cyclopropylcyclopentane-1-carbaldehyde

InChI

InChI=1S/C9H14O/c10-7-9(8-3-4-8)5-1-2-6-9/h7-8H,1-6H2

InChI Key

HFZOEJAWFDTGFX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C=O)C2CC2

Origin of Product

United States

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